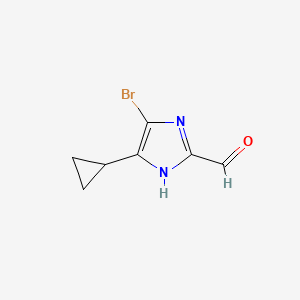
3-Acetyl-4,6-difluoroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4,6-difluoroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4,6-difluoroindole can be achieved through various methods. One efficient method involves the regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate under mild conditions . This method provides a high-yielding and scalable procedure for the preparation of 3-acylindoles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron trifluoride etherate as a catalyst is common in industrial settings due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-4,6-difluoroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4,6-difluoroindole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-acetyl-4,6-difluoroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetylindole: Similar in structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.
4,6-Difluoroindole:
Uniqueness
3-Acetyl-4,6-difluoroindole is unique due to the presence of both acetyl and difluoro groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H7F2NO |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
1-(4,6-difluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7F2NO/c1-5(14)7-4-13-9-3-6(11)2-8(12)10(7)9/h2-4,13H,1H3 |
InChI-Schlüssel |
REWLKCNOHOKDKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C1C(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)


